molecular formula C14H21NO5 B2549322 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide CAS No. 2309735-58-6

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2549322
CAS No.: 2309735-58-6
M. Wt: 283.324
InChI Key: BKTJDNFBDGAZFA-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, an oxolane ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the oxolane and furan intermediates. The oxolane ring can be synthesized through the reaction of ethylene glycol with an appropriate dihalide under basic conditions. The furan ring is often prepared via the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.

The final step involves the coupling of the oxolane and furan intermediates with a carboxamide group. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of the oxolane intermediate reacts with the carboxamide precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group in the oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring and carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-phenylethanediamide
  • N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Uniqueness

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring, an oxolane ring, and a carboxamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-10-7-12(11(2)20-10)13(17)15-8-14(19-6-4-16)3-5-18-9-14/h7,16H,3-6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTJDNFBDGAZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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